molecular formula C13H9ClF3N5O B2535382 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 1006481-23-7

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2535382
CAS No.: 1006481-23-7
M. Wt: 343.69
InChI Key: JWHTYEPKQZKWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 1,3-dimethylpyrazole substituent at position 5, a trifluoromethyl group at position 7, and a reactive carbonyl chloride group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbonyl chloride moiety enables facile nucleophilic substitution, making it a versatile intermediate for synthesizing amides, esters, or other derivatives.

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5O/c1-6-7(5-21(2)19-6)8-3-10(13(15,16)17)22-11(18-8)4-9(20-22)12(14)23/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHTYEPKQZKWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to introduce the carbonyl chloride group. Common synthetic routes may include:

  • Condensation reactions: involving hydrazines and β-diketones or β-ketoesters to form the pyrazole core.

  • Halogenation reactions: to introduce the trifluoromethyl group.

  • Carbonylation reactions: to introduce the carbonyl chloride group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrazole ring to its corresponding oxidized derivatives.

  • Reduction: Reduction of the carbonyl chloride group to alcohols or amines.

  • Substitution: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyrazole-4-carboxylic acids.

  • Reduction: Pyrazole-4-carbinols or amines.

  • Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit critical pathways involved in cancer cell proliferation and survival. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown effectiveness against various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .

Antimicrobial Properties
Recent studies have demonstrated that compounds derived from pyrazolo[1,5-a]pyrimidine structures exhibit significant antimicrobial activity. For example, a study reported that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties . The structural modifications in the pyrazolo[1,5-a]pyrimidine framework can enhance their bioactivity against various pathogens.

Quorum Sensing Inhibition
The compound has also been evaluated for its ability to disrupt quorum sensing mechanisms in bacteria. This property is crucial for preventing biofilm formation and virulence in pathogenic bacteria. The antibiofilm activity of certain derivatives was assessed using the crystal violet assay, showing promising results against biofilm-forming bacterial isolates .

Materials Science Applications

Photophysical Properties
Pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties, which make them suitable for applications in materials science. Their ability to act as photoluminescent materials opens avenues for developing new optoelectronic devices and sensors . Researchers are investigating the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives that exhibit enhanced luminescence properties.

Biochemical Research Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in multiple signaling pathways related to cell growth and metabolism . This inhibition can lead to therapeutic strategies for treating diseases characterized by aberrant PI3K activity, including cancer and metabolic disorders.

Case Studies and Research Findings

Study Focus Findings
Study 1 Antimicrobial Activity5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl) derivatives showed MIC values of 0.25 µg/mL against S. aureus.
Study 2 Anticancer PotentialPyrazolo[1,5-a]pyrimidine derivatives inhibited PI3K activity effectively in vitro.
Study 3 Photophysical PropertiesNovel derivatives exhibited enhanced luminescent properties suitable for optoelectronic applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Key Substituents Functional Groups Key Properties/Applications Reference
Target Compound : 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride - 5: 1,3-Dimethylpyrazole
- 7: CF₃
- 2: COCl
Carbonyl chloride (reactive) Intermediate for amide/ester synthesis; high reactivity toward nucleophiles
CAS 489450-00-2
5-(4-Chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5: 4-Chlorophenyl
- 7: CF₃
- 2: CONHR (carboxamide)
Carboxamide (stable) Potential bioactive agent; enhanced stability due to amide group
CAS 956755-17-2
3-Chloro-2-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 2: CF₃-pyrazole
- 6: CN
- 7: CF₃
Cyano (electron-withdrawing) Increased electronegativity; potential agrochemical applications
CAS 492457-39-3
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5: 4-Methoxyphenyl
- 7: CHF₂
- 3: CONHR
Difluoromethyl, methoxy (electron-donating) Tunable solubility; potential pharmacological activity
Compound 10c
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 3: Azo group
- 6: CN
- 7: NH₂
Azo (chromophoric) Applications in dyes or sensors; π-π interactions with aromatic systems

Key Comparative Insights

Reactivity: The target compound’s carbonyl chloride group (COCl) is highly reactive, enabling efficient conversion to carboxamides or esters . In contrast, carboxamide derivatives (e.g., CAS 489450-00-2) are more stable and suited for direct bioactivity testing . Cyano (CN) and azo substituents (e.g., CAS 956755-17-2, Compound 10c) introduce distinct electronic effects, such as enhanced electron-withdrawing capacity or photophysical properties .

Substituent Effects: Trifluoromethyl (CF₃) at position 7 is common across analogs, contributing to lipophilicity and resistance to oxidative metabolism .

Synthetic Utility :

  • The target compound’s COCl group facilitates modular derivatization, as seen in , where similar intermediates undergo Buchwald–Hartwig amination or reduction to yield functionalized products .
  • Carboxamide derivatives (e.g., CAS 492457-39-3) may require multistep syntheses, including reductive amination or coupling reactions .

Biological and Industrial Relevance :

  • Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines are prevalent in agrochemicals and pharmaceuticals due to their stability and bioactivity .
  • Azo derivatives (e.g., Compound 10c) are less common in drug development but valuable in materials science .

Research Findings and Data

Physicochemical Properties

  • LogP : Estimated LogP for the target compound is ~3.5 (similar to CAS 489450-00-2, LogP = 3.8) .
  • Solubility : The carbonyl chloride group reduces aqueous solubility compared to carboxamide derivatives.

Biological Activity

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and anti-quorum sensing activities, supported by relevant studies and data.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H10ClF3N6O
  • Molecular Weight : 320.69 g/mol
  • CAS Number : 2229861-18-9

Antibacterial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antibacterial properties. A study synthesized various derivatives, including the target compound, and assessed their Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
3a0.1250.0625Highly Active
60.1870.094Active
9a0.2500.125Moderately Active
Control (Amikacin)32.0128.0Low Activity

The compound 3a demonstrated the highest antibacterial activity among tested derivatives, particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer potential. Its derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.

In a study focusing on CDK9 inhibition, a related pyrazolo compound was found to reduce Mcl-1 expression levels, a protein associated with cancer cell survival . This suggests that similar mechanisms may be applicable to our compound of interest.

Anti-quorum Sensing and Antibiofilm Activity

The ability of the compound to inhibit biofilm formation was evaluated using the crystal violet assay. The results indicated strong antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, with reductions in biofilm formation exceeding 80% in some cases .

Case Studies

  • Study on Antibacterial Properties : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against bacterial strains. The most active derivative (3a) exhibited an MIC of 0.125 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Evaluation : Another study highlighted the effectiveness of pyrazolo derivatives in inhibiting cancer cell growth through specific kinase pathways, showcasing their therapeutic potential in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with 5-aminopyrazole derivatives. A common approach is coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with carbonyl chloride precursors in the presence of a base like K₂CO₃ in DMF at room temperature . For example, highlights the use of K₂CO₃ to deprotonate intermediates, facilitating nucleophilic substitution. Yield optimization requires precise stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) and inert atmospheres to prevent side reactions. notes that coupling agents like PyBroP with Et₃N in 1,4-dioxane at 110°C for 24 hours improve efficiency in similar systems, achieving yields up to 93% under controlled conditions.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions and aromaticity. For instance, the trifluoromethyl group appears as a singlet near δ 120-125 ppm in ¹³C NMR, while pyrazole protons resonate as distinct singlets (δ 7.5-8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight. reports consistent MS data (e.g., molecular ion peaks matching calculated masses like 278.24 Da for C₁₃H₉F₃N₄).
  • IR Spectroscopy : Identifies carbonyl chloride stretches (C=O at ~1750 cm⁻¹) and C-F bonds (1100-1200 cm⁻¹) .

Advanced: How can researchers optimize the coupling of 5-aminopyrazole derivatives with carbonyl chloride groups to improve regioselectivity?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. suggests using bulky bases (e.g., Et₃N) to direct coupling to the less hindered nitrogen of the pyrazole ring. For example, in aqueous ethanol at ambient temperature, 5-aminopyrazole reacts with enones to form pyrazolo[1,5-a]pyrimidine intermediates, which are subsequently hydrolyzed and coupled with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent . Solvent choice (e.g., polar aprotic DMF) and temperature control (reflux vs. RT) further enhance selectivity .

Advanced: What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. and recommend:

  • Single-Crystal X-ray Diffraction : Provides definitive structural validation. For example, resolved bond length anomalies (mean σ(C–C) = 0.003 Å) in a related compound using X-ray data .
  • DFT Calculations : Compare optimized geometries (e.g., using Gaussian09) with experimental NMR shifts. used PubChem’s computational tools to align InChI-derived structures with experimental IR and MS data .

Advanced: How does the trifluoromethyl group influence reactivity and biological interactions?

Methodological Answer:
The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. notes that trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines exhibit stronger enzyme inhibition (e.g., kinase assays) due to electron-withdrawing effects, which polarize the aromatic system and enhance binding to hydrophobic pockets . In synthesis, the -CF₃ group stabilizes intermediates via inductive effects, reducing side reactions during halogenation or cross-coupling steps .

Advanced: How do substituents on the pyrazole ring affect the compound’s photophysical properties?

Methodological Answer:
Electron-donating groups (e.g., -CH₃) on the pyrazole increase π-conjugation, shifting UV-Vis absorption maxima to longer wavelengths. observed that 5,7-dimethyl-2-phenyl derivatives exhibit λmax ~350 nm, while electron-withdrawing groups (e.g., -Cl) reduce extinction coefficients. Fluorescence quantum yields are optimized by rigidifying the structure through hydrogen bonding, as seen in crystal structures of related compounds .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:
Impurity profiling requires:

  • HPLC-MS/MS : Detects low-abundance byproducts (e.g., dechlorinated intermediates) with detection limits <0.1%. references buffer systems (e.g., ammonium acetate pH 6.5) to improve peak resolution .
  • NMR Relaxation Editing : Suppresses dominant parent compound signals to isolate impurities. For example, T₁-filtered experiments can highlight methyl group contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.